methyl[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]amine
Description
Methyl[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]amine is a secondary amine with the molecular formula C₉H₁₆N₂ and a monoisotopic mass of 152.13135 Da . Structurally, it features a thiazole ring substituted with a methyl group at position 4 and a propyl group at position 2. The amine moiety is attached via a methylene bridge to the thiazole’s 5-position (Figure 1).
Properties
CAS No. |
1250562-06-1 |
|---|---|
Molecular Formula |
C9H16N2S |
Molecular Weight |
184.30 g/mol |
IUPAC Name |
N-methyl-1-(4-methyl-2-propyl-1,3-thiazol-5-yl)methanamine |
InChI |
InChI=1S/C9H16N2S/c1-4-5-9-11-7(2)8(12-9)6-10-3/h10H,4-6H2,1-3H3 |
InChI Key |
JYHFYPHSPOGSBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(S1)CNC)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-4-methyl-1-propyl-1,3-thiazole with methylamine under basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Methyl[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its diverse biological activities.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]amine involves its interaction with specific molecular targets. For instance, thiazole derivatives are known to bind to enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Bioactivity of Thiazolylmethylamine Derivatives
While direct pharmacological data for the target compound are lacking, structurally related thiazolylmethylamines demonstrate diverse bioactivities:
Key Differences and Limitations
Data Gaps : Unlike [(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]amine, the target compound lacks reported melting/boiling points or solubility data, limiting direct comparisons .
Pharmacological Profiles : The dihydrochloride salt derivatives (e.g., ) and CRF₁ antagonists (e.g., ) have well-characterized activities, whereas the target compound’s bioactivity remains unexplored.
Biological Activity
Methyl[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]amine, also known as 1-(4-methyl-2-propyl-1,3-thiazol-5-yl)methanamine, is a compound with significant biological activity. This article explores its antimicrobial properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound features a thiazole ring, which is known for its ability to interact with various biological targets. The structure can be represented as follows:
where , , , and represent the number of carbon, hydrogen, nitrogen, and sulfur atoms respectively. The thiazole moiety enhances its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial and antifungal properties. It has been shown to inhibit the growth of various bacterial strains and fungi.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.25 µg/mL | |
| Escherichia coli | 0.5 µg/mL | |
| Candida albicans | 1.0 µg/mL |
The mechanism by which this compound exerts its biological effects primarily involves its interaction with microbial enzymes. The thiazole ring can modulate the activity of specific enzymes essential for microbial survival.
- Enzyme Inhibition: The compound inhibits key enzymes in bacterial metabolic pathways, leading to cell death.
- Receptor Interaction: It may also bind to receptors involved in immune responses, enhancing the host's ability to combat infections.
Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound had a significant inhibitory effect on Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess efficacy and found that the compound's effectiveness correlated with its concentration.
Study 2: Cancer Cell Line Testing
In vitro testing on cancer cell lines revealed that this compound could induce apoptosis in certain types of cancer cells. The results indicated a potential role in cancer therapy due to its ability to disrupt cellular processes in malignant cells.
Potential Applications
Given its biological activity, this compound shows promise in several fields:
- Pharmaceutical Development: As a lead compound for developing new antimicrobial agents.
- Cancer Therapeutics: Its ability to induce apoptosis suggests potential applications in oncology.
- Agricultural Chemicals: Its antifungal properties may be beneficial in developing agricultural fungicides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
